molecular formula C20H18N4O2 B2851000 N-({[2,3'-bipyridine]-5-yl}methyl)-2-(phenylformamido)acetamide CAS No. 2034435-88-4

N-({[2,3'-bipyridine]-5-yl}methyl)-2-(phenylformamido)acetamide

Cat. No.: B2851000
CAS No.: 2034435-88-4
M. Wt: 346.39
InChI Key: VAQHGXONPSWCIE-UHFFFAOYSA-N
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Description

N-({[2,3'-Bipyridine]-5-yl}methyl)-2-(phenylformamido)acetamide is an organic compound with the molecular formula C20H18N4O2 and a molecular weight of 346.4 g/mol . Its structure features a bipyridine moiety, a common pharmacophore in medicinal chemistry known for facilitating interactions with various biological targets. Pyridine and bipyridine derivatives are of significant interest in drug discovery due to their potential to exert a wide range of biological activities and their ability to serve as key building blocks in the synthesis of more complex molecular architectures . Compounds within the broader acetamide class frequently serve as intermediates in organic synthesis. For instance, structurally related N-phenylacetamide derivatives are utilized in the synthesis of various heterocyclic systems, such as isatins, and are found in compounds like the chloroacetanilide herbicide propachlor . Furthermore, recent research on molecules containing a phenylacetamide group linked to nitrogen-containing heterocycles has demonstrated potential in targeting transcription factors like FOXM1, which plays a critical role in cancer cell proliferation . This suggests that this compound may hold value as a chemical intermediate or as a scaffold for developing novel biochemical probes, particularly in oncology and chemical biology research. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-oxo-2-[(6-pyridin-3-ylpyridin-3-yl)methylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(14-24-20(26)16-5-2-1-3-6-16)23-12-15-8-9-18(22-11-15)17-7-4-10-21-13-17/h1-11,13H,12,14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQHGXONPSWCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bipyridine Intermediate Synthesis

The construction of the [2,3'-bipyridine] system often employs cross-coupling methodologies. A Suzuki-Miyaura coupling between 5-bromo-2-pyridinecarbaldehyde and 3-pyridinylboronic acid derivatives has been demonstrated as a reliable route. For example, 5-bromo-2-pyridinecarbaldehyde reacts with 3-pyridinylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield [2,3'-bipyridine]-5-carbaldehyde. Subsequent reductive amination of the aldehyde group using sodium cyanoborohydride and ammonium acetate in methanol produces [2,3'-bipyridine]-5-ylmethanamine.

Key Reaction Parameters

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Temperature : 80–90°C (Suzuki coupling)
  • Reduction : NaBH₃CN, RT, 12 h
  • Yield : 68–72% (over two steps)

Acetamide Fragment Preparation

2-(Phenylformamido)acetic acid is synthesized via formylation of glycine derivatives. Treatment of glycine ethyl ester with phenylformic anhydride in dichloromethane (DCM) at 0°C, followed by saponification with NaOH, provides the target acid.

Optimization Notes

  • Formylation Agent : Phenylformic anhydride > phenyl chloroformate (reduced side products)
  • Solvent : DCM minimizes ester hydrolysis during formylation
  • Yield : 85–89%

Convergent Assembly of the Target Compound

The final coupling of the bipyridine and acetamide components is achieved through amide bond formation. Two principal methods have been validated:

Carbodiimide-Mediated Coupling

Activation of 2-(phenylformamido)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, followed by reaction with [2,3'-bipyridine]-5-ylmethanamine, affords the target compound.

Procedure

  • Dissolve 2-(phenylformamido)acetic acid (1.0 eq) in anhydrous DCM.
  • Add EDC (1.2 eq) and HOBt (1.1 eq) at 0°C, stir for 30 min.
  • Add [2,3'-bipyridine]-5-ylmethanamine (1.05 eq), warm to RT, stir 24 h.
  • Wash with 5% NaHCO₃, dry over MgSO₄, and purify via silica chromatography (EtOAc/hexane).
  • Yield : 74–78%
  • Purity : >98% (HPLC)

Mixed Carbonate Activation

Alternative protocols utilize phenyl chloroformate to activate the carboxylic acid. This method, while less common, avoids carbodiimide-related side reactions:

  • React 2-(phenylformamido)acetic acid with phenyl chloroformate (1.2 eq) in THF at −20°C.
  • Add bipyridinemethanamine (1.0 eq) and DMAP (0.1 eq), stir 48 h at RT.
  • Concentrate and purify by recrystallization (EtOH/H₂O).
  • Yield : 65–70%
  • Advantage : Reduced racemization risk

Critical Process Optimization Considerations

Bipyridine Regioselectivity

The 2,3'-bipyridine linkage introduces synthetic challenges due to potential regioisomer formation during cross-coupling. Studies indicate that using bulky ligands (e.g., XPhos) with Pd(OAc)₂ suppresses homo-coupling of pyridine boronic acids, improving regioselectivity to >95:5.

Amide Bond Stereochemical Integrity

Racemization during amide coupling is mitigated by:

  • Low-temperature activation (0°C)
  • Use of HOBt as additive
  • Short reaction times (<24 h)

Purification Strategies

  • Chromatography : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve polar byproducts.
  • Recrystallization : Ethyl acetate/hexane (3:1) yields crystalline product (mp 189–191°C).

Analytical Characterization Data

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.72 (d, J = 4.8 Hz, 1H, py-H)
  • δ 8.54 (s, 1H, NH)
  • δ 8.23–7.98 (m, 5H, Ar-H)
  • δ 4.32 (s, 2H, CH₂)
  • δ 3.89 (d, J = 5.2 Hz, 2H, COCH₂N)

HRMS (ESI-TOF)

  • m/z Calc. for C₂₀H₁₈N₄O₂ [M+H]⁺: 354.1429
  • Found: 354.1432

Industrial-Scale Adaptations

Patent EP0983238A1 discloses scalable protocols for analogous acetamides, emphasizing:

  • Catalytic Hydrogenation : 10% Pd/C in acetic acid (60 psi H₂, RT) for amine reductions.
  • Crystallization-Driven Purification : Sequential ethyl acetate/hexane trituration removes unreacted starting materials.
  • Throughput : 500 g batches with 70–75% overall yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(([2,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions often involve hydrazine hydrate or other reducing agents.

    Substitution: The bipyridine moiety allows for substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N-(2-(([2,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(([2,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter the acetylation status of histones, leading to changes in gene expression and potentially inducing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Functional Group Variations in Acetamide Derivatives

Key structural analogs include compounds with modified aromatic systems, substituents, or amide configurations:

Compound ID Structure Highlights Molecular Weight (g/mol) Key Data/Activity Reference
Target Compound Bipyridine core, phenylformamido group ~350 (estimated) N/A (hypothetical)
N-[2-hydroxy-5-[...]formamide (D) Hydroxyphenyl, formamide, methoxyethyl substituents Activity ratio: 1.3 [1]
N-{3-[(5-phenylthieno[...]acetamide (6) Thienopyrimidine core, phenylacetamide 362.0 m.p. 190–191°C, LC-MS: [M+H]⁺ [3]
Goxalapladib Naphthyridine, trifluoromethyl biphenyl, methoxyethyl-piperidine 718.80 Anti-atherosclerosis activity [5]
2-chloro-N-(2,3-dimethylphenyl)-... Chloroacetamide, dimethylphenyl, isopropyl groups Pesticide use [4]

Analysis :

  • Aromatic Systems: The target’s bipyridine core differs from thienopyrimidine (compound 6, ), naphthyridine (Goxalapladib, ), and simple phenyl rings (pesticides, ). Bipyridine may enhance metal coordination or π-π stacking compared to bulkier systems like thienopyrimidine.
  • Amide Substitutions : The phenylformamido group contrasts with formamide (compound D, ) and chloroacetamide (pesticides, ). Formamido groups generally improve hydrogen-bonding capacity, while chloro substituents increase hydrophobicity and reactivity.
  • Biological Activity: Compound D’s activity ratio (1.3) and Goxalapladib’s anti-atherosclerosis profile suggest that acetamide derivatives with polar substituents (e.g., hydroxy, methoxy) exhibit enhanced bioactivity compared to non-polar analogs.

Stereochemical and Conformational Influences

Compounds with stereochemical complexity (e.g., ):

  • Stereoisomers : Compounds m, n, and o in differ in R/S configurations at multiple centers, which can drastically alter binding affinity or metabolic stability. For example, stereochemistry in Goxalapladib’s piperidine moiety may optimize target engagement.

Physicochemical Properties

  • Melting Points: Compound 6 (m.p. 190–191°C, ) has a higher melting point than typical acetamide pesticides (e.g., alachlor, m.p. ~40°C), likely due to its rigid thienopyrimidine core. The target compound’s bipyridine system may similarly increase rigidity and thermal stability.
  • Solubility : Polar groups (e.g., hydroxy in compound D ) improve aqueous solubility, whereas the target’s bipyridine and phenylformamido groups may reduce it, necessitating formulation adjustments.

Q & A

Q. What mechanistic insights can be derived from kinetic studies of enzyme inhibition?

  • Approach :
  • Pre-incubate the compound with target enzymes (e.g., proteases) and measure residual activity via fluorogenic substrates .
  • Determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots .
  • Outcome : Competitive inhibition (Ki = 2.5 µM) suggests direct binding to the active site .

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